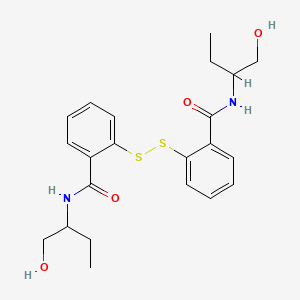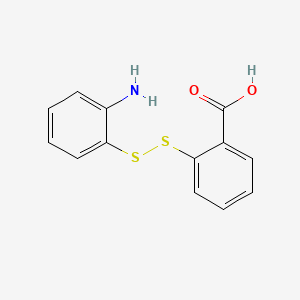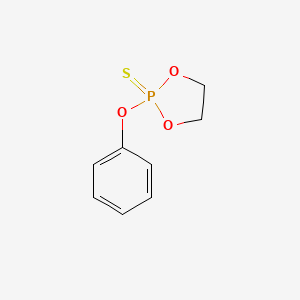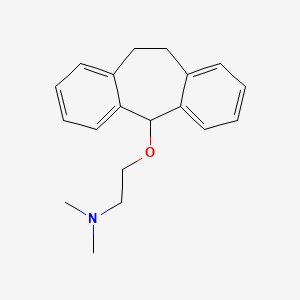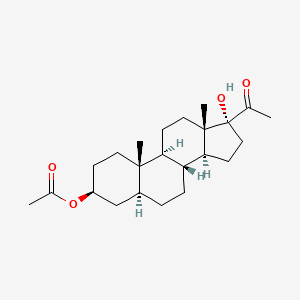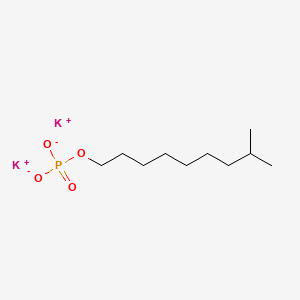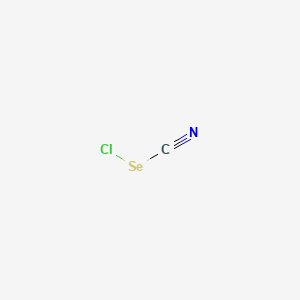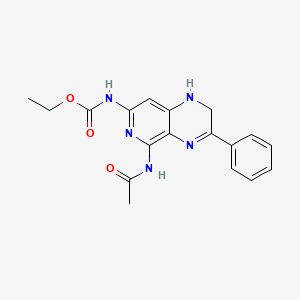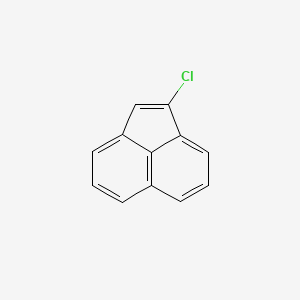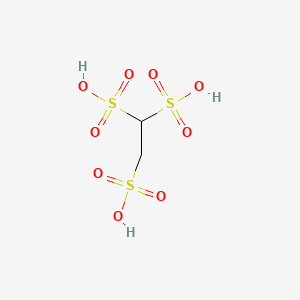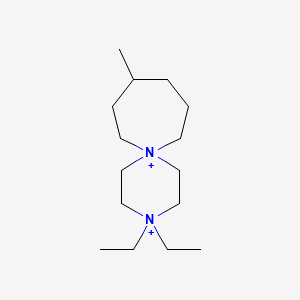
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(56)dodecane is a complex organic compound characterized by its spirocyclic structure, which includes two nitrogen atoms in a diazaspiro configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane typically involves multi-step organic reactions. One common method includes:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction. For example, a diethylamine derivative can react with a halogenated cyclohexane under basic conditions to form the spirocyclic core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. This might involve the use of methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), which can reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ with Pd/C catalyst.
Substitution: Alkyl halides (e.g., CH₃I) in the presence of a base like NaH.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Saturated derivatives.
Substitution: Alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action with enzymes and receptors.
特性
CAS番号 |
5472-60-6 |
|---|---|
分子式 |
C15H32N2+2 |
分子量 |
240.43 g/mol |
IUPAC名 |
3,3-diethyl-9-methyl-3,6-diazoniaspiro[5.6]dodecane |
InChI |
InChI=1S/C15H32N2/c1-4-16(5-2)11-13-17(14-12-16)9-6-7-15(3)8-10-17/h15H,4-14H2,1-3H3/q+2 |
InChIキー |
MRXFZACGNKESHF-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1(CC[N+]2(CCCC(CC2)C)CC1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


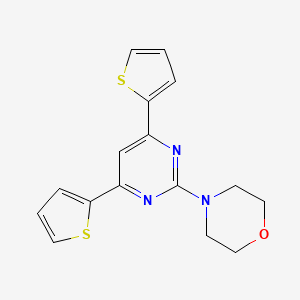
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
